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molecular formula C7H6ClNO B067590 6-Chloro-5-methylnicotinaldehyde CAS No. 176433-43-5

6-Chloro-5-methylnicotinaldehyde

Cat. No. B067590
M. Wt: 155.58 g/mol
InChI Key: UGZVEYLUBVYKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

A solution of 6-chloro-3-formyl-5-methyl-pyridine (10 g, 64 mmol) in formic acid (200 mL) is cooled at 0° C. and an aq. 50% weight solution of H2O2 in water (9.6 mL, 360 mmol) is added at this temperature. The mixture is stirred at 0° C. for 15 h, carefully diluted with water (200 mL) and extracted with DCM (8×100 mL). The combined org. extracts are washed with 1M aq. HCl (100 mL) (check for remaining peroxide), dried (MgSO4), filtered and evaporated. The residue is dried to give the title compound (9.56 g); LC-MS: tR=0.72 min, [M+1]+=172.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][C:3]=1[CH3:10].[OH:11]O>C(O)=O.O>[Cl:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([C:8]([OH:11])=[O:9])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=C(C=N1)C=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
9.6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (8×100 mL)
WASH
Type
WASH
Details
extracts are washed with 1M aq. HCl (100 mL) (check for remaining peroxide)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=NC=C(C(=O)O)C=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 9.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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